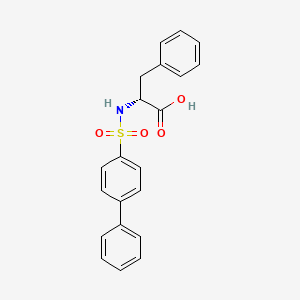
Inhibiteur de MMP-2/MMP-9 I
Vue d'ensemble
Description
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are compounds designed to inhibit the activity of matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These enzymes are part of the matrix metalloproteinase family, which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. The inhibition of matrix metalloproteinase-2 and matrix metalloproteinase-9 is significant in various pathological conditions, including cancer, arthritis, and cardiovascular diseases .
Applications De Recherche Scientifique
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors have a wide range of scientific research applications. In chemistry, they are used to study the structure and function of matrix metalloproteinase enzymes. In biology, these inhibitors help in understanding the role of matrix metalloproteinase-2 and matrix metalloproteinase-9 in various physiological and pathological processes .
In medicine, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are being investigated for their potential therapeutic applications in cancer, cardiovascular diseases, and inflammatory conditions. These inhibitors can prevent the degradation of the extracellular matrix, thereby inhibiting tumor invasion and metastasis .
In industry, matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are used in the development of new drugs and therapeutic agents. They are also employed in the production of biomaterials and tissue engineering applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of molecular docking and hybrid quantum mechanical and molecular mechanical calculations to design potent inhibitors . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, using large-scale reactors, and ensuring the purity and consistency of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the inhibitors to enhance their potency and selectivity .
Common Reagents and Conditions: Common reagents used in the synthesis of matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors include organic solvents, acids, bases, and catalysts. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are the final inhibitor compounds, which are characterized by their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. These inhibitors are then purified and tested for their biological activity and selectivity .
Mécanisme D'action
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors exert their effects by binding to the active site of the matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity . The molecular targets of these inhibitors include the zinc ion in the active site of the enzymes and specific amino acid residues involved in substrate binding .
Comparaison Avec Des Composés Similaires
Matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are unique in their ability to selectively inhibit matrix metalloproteinase-2 and matrix metalloproteinase-9 enzymes. Similar compounds include other matrix metalloproteinase inhibitors, such as matrix metalloproteinase-1 inhibitors and matrix metalloproteinase-3 inhibitors . matrix metalloproteinase-2 and matrix metalloproteinase-9 inhibitors are distinct in their selectivity and potency, making them valuable tools in scientific research and therapeutic applications .
Propriétés
IUPAC Name |
3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c23-21(24)20(15-16-7-3-1-4-8-16)22-27(25,26)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,22H,15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYHBQIDTNHWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


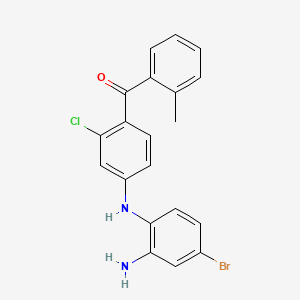
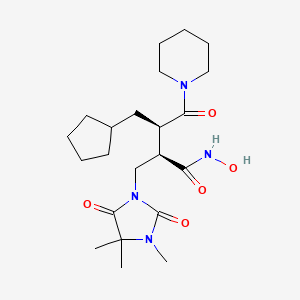

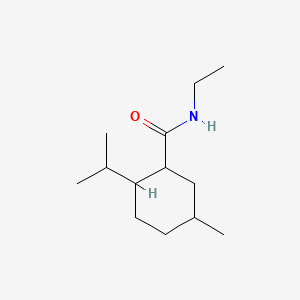
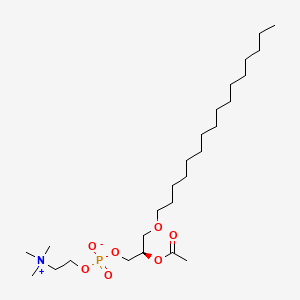

![N-[2,6-Bis(1-methylethyl)phenyl]-N'-[4-[(4-nitrophenyl)thio]phenyl]urea](/img/structure/B1662339.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)
![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)
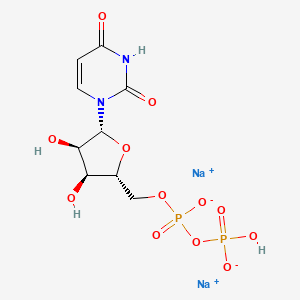
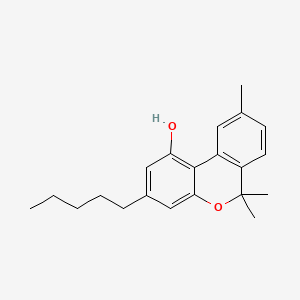
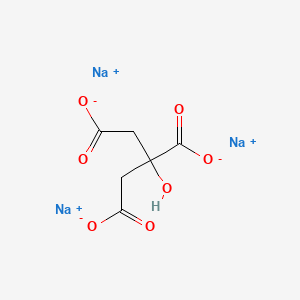
![5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide;hydrochloride](/img/structure/B1662350.png)
